![molecular formula C20H20N2O3 B2868466 N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide CAS No. 883962-00-3](/img/structure/B2868466.png)
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
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Overview
Description
“N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide” is a complex organic compound. It is related to the class of compounds known as acetamides . Acetamides are a group of organic compounds that contain a functional group with the structure -C(=O)NH2, derived from acetic acid. They are used in a variety of applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals .
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on compounds like acetochlor and metolachlor. These herbicides, sharing a chemical resemblance with the queried compound through the chloroacetamide group, have been examined for their carcinogenic potential and metabolic pathways. This research could provide a basis for understanding the metabolic fate of similar compounds within biological systems (Coleman et al., 2000).
Structural Aspects and Properties of Amide Compounds
Another study delved into the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. By examining compounds such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, the research sheds light on the potential applications of such structures in forming gels and crystalline solids with different acids. This could suggest the utility of the queried compound in material science or pharmaceutical formulation (Karmakar et al., 2007).
Synthesis and Pharmacological Studies
Research on the synthesis of phthalimidoxy substituted quinoline derivatives, including N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide, highlights the exploration of novel compounds with potential biological activities. Such studies underscore the interest in developing new therapeutic agents based on quinoline and acetamide frameworks, potentially relevant to the queried compound's research applications (Bhambi et al., 2010).
Mechanism of Action
Target of Action
The compound, N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-22-17-8-6-5-7-16(17)19(24)18(20(22)21-13(2)23)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUOUUUZBLJKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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